1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene

Description

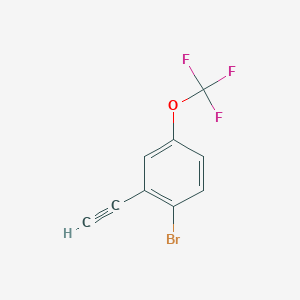

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring a bromine atom at position 1, an ethynyl (C≡CH) group at position 2, and a trifluoromethoxy (–OCF₃) group at position 3. This compound is structurally distinct due to the combination of electron-withdrawing (–OCF₃) and electron-donating (ethynyl) groups, which influence its reactivity and physical properties. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization .

Properties

IUPAC Name |

1-bromo-2-ethynyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEVSHYDHYSIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures. This reaction generates 5-bromo-2-(trifluoromethoxy)phenyllithium, which then undergoes elimination to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the ethynyl group can be coupled with other aryl or vinyl groups using palladium catalysts.

Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.

Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential biological activity and as intermediates in drug synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in chemical reactions involves the activation of the bromine atom and the ethynyl group. The bromine atom can undergo oxidative addition with transition metal catalysts, facilitating coupling reactions. The ethynyl group can participate in various addition and substitution reactions, depending on the reaction conditions .

Comparison with Similar Compounds

1-Bromo-4-(trifluoromethoxy)benzene

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₃BrClF₃O

- Molecular Weight : 275.45 g/mol

- Key Properties :

- Steric Effects: Chlorine at position 2 introduces steric hindrance, reducing reactivity in some coupling reactions compared to meta-substituted analogues.

- Applications : Specialty chemical for agrochemicals .

Functional Group Variations

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

4-Ethynyl-1-(trifluoromethoxy)benzene

Comparative Data Table

Biological Activity

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which may impart significant biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H6BrF3O

- Molecular Weight : 251.05 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Interaction with Enzymes

Research indicates that compounds with similar structures can inhibit enzyme activities through competitive inhibition. For instance, the presence of the ethynyl group may allow for π-stacking interactions with aromatic residues in enzyme active sites, while the bromine atom can participate in halogen bonding, enhancing binding affinity.

Biological Activity Overview

This compound has been studied for various biological activities:

-

Antimicrobial Activity :

- Case studies have demonstrated that similar compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways. The trifluoromethoxy group could enhance selectivity towards cancerous cells over normal cells due to differential uptake mechanisms.

-

Anti-inflammatory Effects :

- Compounds with related structures have shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of halogenated benzene derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. The study highlighted the role of the trifluoromethoxy group in enhancing hydrophobic interactions with bacterial membranes.

Table 2: MIC Values Against Various Bacteria

| Compound | E. coli (µg/mL) | S. aureus (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Control (No Treatment) | >128 | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.